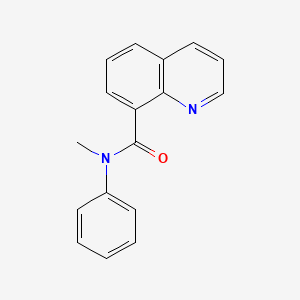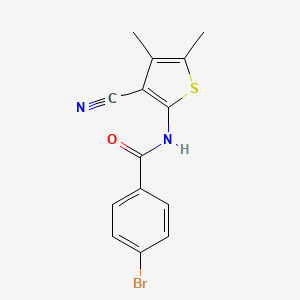![molecular formula C20H17NO7 B7519384 [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its biological effects through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of tumor cells, and reduce the production of inflammatory mediators. In vivo studies have demonstrated that it can inhibit the growth of tumors and reduce inflammation in animal models.
实验室实验的优点和局限性
The advantages of using [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate in lab experiments include its relatively simple synthesis method, its potential for diverse applications, and its ability to exhibit biological activity at low concentrations. However, its limitations include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate. These include:
1. Investigation of the compound's mechanism of action in different biological systems.
2. Synthesis of derivatives of the compound to improve its solubility and biological activity.
3. Evaluation of the compound's potential as a drug candidate for the treatment of cancer, inflammation, and other diseases.
4. Exploration of the compound's applications in materials science and catalysis.
5. Investigation of the compound's potential for use in combination therapies with other drugs.
Conclusion
In conclusion, [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate is a chemical compound that has shown promise in various fields due to its potential biological activity and diverse applications. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate and in other areas of research.
合成方法
The synthesis of [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate involves the reaction between 2-oxochromene-3-carboxylic acid and 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is then converted to the final product by treatment with acetic anhydride.
科学研究应用
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. In materials science, it has been used as a precursor for the synthesis of functionalized polymers and nanoparticles. In catalysis, it has been employed as a ligand for metal catalyzed reactions.
属性
IUPAC Name |
[2-(2,5-dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-25-13-7-8-17(26-2)15(10-13)21-18(22)11-27-19(23)14-9-12-5-3-4-6-16(12)28-20(14)24/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGLSUZCVQAMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B7519335.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7519347.png)

![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7519356.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)

![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)

![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)
![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)
